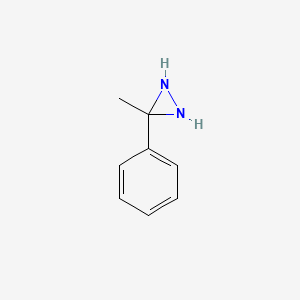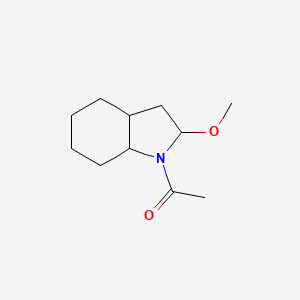
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group attached to an octahydroindole ring, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach includes the reduction of oxindoles to indoles, followed by further functionalization to introduce the methoxy and ethanone groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often employed.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound also features an indole ring with an ethanone group but differs in the substitution pattern.
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: Similar to the target compound, this derivative has a methoxy group but at a different position on the indole ring.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound contains a methoxy group and an acetic acid moiety, highlighting the diversity of functional groups that can be attached to the indole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octahydroindole ring, which may confer distinct biological and chemical properties.
Properties
CAS No. |
87623-94-7 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2-methoxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-10-6-4-3-5-9(10)7-11(12)14-2/h9-11H,3-7H2,1-2H3 |
InChI Key |
VWFZUFMXKIPOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCCC2CC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


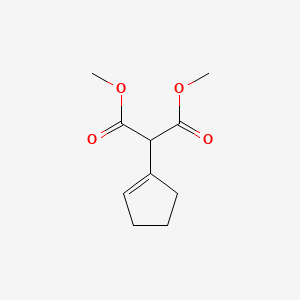
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
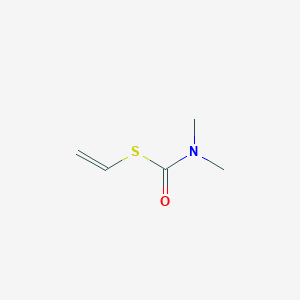
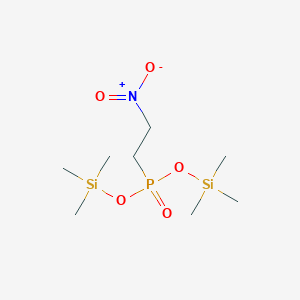
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
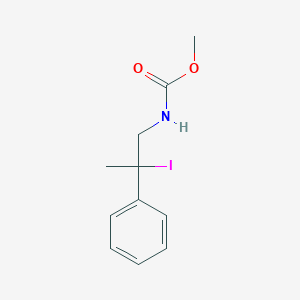
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
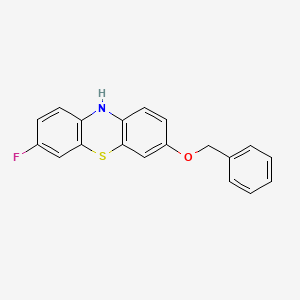
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
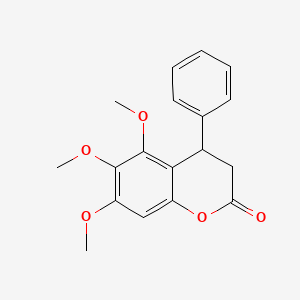
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
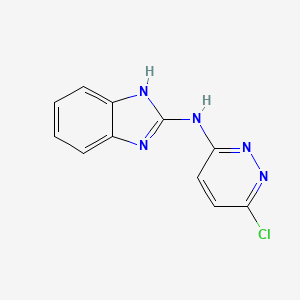
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
